molecular formula C15H17NO3 B2571207 Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate CAS No. 853751-79-8

Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate

Cat. No.: B2571207
CAS No.: 853751-79-8
M. Wt: 259.305
InChI Key: IDAFEOWAKIMFSP-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with hydroxy, ethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,6,8-trimethylquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The quinoline ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.

Major Products:

    Oxidation: 4-oxo-2,6,8-trimethylquinoline-3-carboxylate.

    Reduction: 4-hydroxy-2,6,8-trimethylquinoline.

    Substitution: 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylic acid.

Scientific Research Applications

Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Studied for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

    4-hydroxyquinoline: Lacks the ethyl and additional methyl groups, which may affect its biological activity and chemical reactivity.

    2,6-dimethylquinoline: Lacks the hydroxy and carboxylate groups, resulting in different chemical properties and applications.

    8-hydroxyquinoline: Known for its chelating properties and use in metal ion detection.

The unique combination of substituents in this compound imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 2,6,8-trimethyl-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-5-19-15(18)12-10(4)16-13-9(3)6-8(2)7-11(13)14(12)17/h6-7H,5H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAFEOWAKIMFSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C=C(C=C2C1=O)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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